3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
CAS No.: 773099-94-8
Cat. No.: VC2563195
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid - 773099-94-8](/images/structure/VC2563195.png)
Specification
CAS No. | 773099-94-8 |
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Molecular Formula | C13H23NO5 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid |
Standard InChI | InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Standard InChI Key | YMGADXXOTWPYBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O |
Introduction
Chemical Properties and Structure
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is characterized by its distinct chemical composition and physical properties, which contribute to its usefulness in organic synthesis and pharmaceutical development.
Basic Information
Property | Value |
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CAS Number | 773099-94-8 |
Molecular Formula | C₁₃H₂₃NO₅ |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid |
PubChem CID | 58022752 |
Appearance | Oil |
Storage Temperature | Room Temperature |
The compound contains several key functional groups, including a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, an ether linkage, and a carboxylic acid terminus . The piperidine nitrogen is protected by the Boc group, which is a common strategy in organic synthesis to prevent unwanted reactions at this position.
Structural Features
The structure of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid consists of a central piperidine ring with the nitrogen protected by a tert-butoxycarbonyl (Boc) group. At the 4-position of the piperidine ring, there is an oxygen atom that connects to a propanoic acid chain. This arrangement creates a molecule with distinct reactivity patterns and applications.
The presence of the Boc protecting group provides stability to the molecule during various chemical transformations, as it prevents unwanted reactions at the piperidine nitrogen. The ether linkage at the 4-position of the piperidine creates a specific spatial arrangement that can be advantageous in certain applications, particularly in medicinal chemistry where molecular geometry can significantly impact biological activity.
Synthesis Methods
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.
General Synthetic Route
The typical synthesis pathway involves the following key steps:
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Protection of the piperidine nitrogen with a Boc group
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Formation of the ether linkage at the 4-position of the piperidine
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Introduction of the propanoic acid moiety
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Final deprotection or modification steps as required
Chemical Reactions
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid can participate in various chemical reactions, primarily due to the functional groups present in its structure.
Reactions Involving the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. This deprotection reaction reveals the free amine of the piperidine, which can then participate in further chemical transformations.
Reactions Involving the Carboxylic Acid Group
The propanoic acid moiety can undergo typical carboxylic acid reactions, including:
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Esterification with alcohols to form esters
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Amidation with amines to form amides
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Reduction to form alcohols
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Activation for coupling reactions in peptide synthesis or other condensation reactions
These reactions make 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications.
Applications
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid has several important applications across different fields, primarily due to its unique structural features and chemical properties.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those involving piperidine derivatives. The protected piperidine structure with the propanoic acid functionality provides a versatile scaffold for the development of bioactive molecules.
The compound can be incorporated into drug candidates through its carboxylic acid group, allowing for the creation of amides, esters, or other derivatives with potential therapeutic properties. The piperidine ring is a common structural motif in many pharmaceuticals, making this compound particularly valuable as a building block.
Organic Synthesis
As a building block in organic synthesis, 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid offers several advantages:
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The Boc-protected nitrogen prevents unwanted side reactions during synthetic steps
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The carboxylic acid group provides a handle for further functionalization
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The ether linkage at the 4-position of the piperidine creates a specific spatial arrangement that can be useful in designing molecules with particular conformational requirements
These features make it a valuable intermediate in the synthesis of more complex molecules with specific structural requirements.
Bioconjugation
The compound is also used in bioconjugation strategies for targeted drug delivery. Its structure allows it to form stable linkages with biomolecules, making it suitable for creating conjugates that can selectively deliver therapeutic agents to specific tissues or cells.
The carboxylic acid functionality can be activated for conjugation to proteins, peptides, or other biomolecules, while the protected piperidine structure provides stability during the conjugation process. After conjugation, the Boc group can be removed to reveal the free amine, which can participate in further chemical modifications or interactions.
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
The signal word associated with this compound is "Warning," indicating moderate hazards that require appropriate safety measures .
Precautionary Statements
The following precautionary statements are recommended for handling 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid safely:
Precautionary Statement | Description |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P312 | Call a POISON CENTER/doctor if you feel unwell |
P330 | Rinse mouth |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P362 | Take off contaminated clothing |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
These precautionary statements highlight the importance of proper handling, storage, and disposal procedures to ensure safety when working with this compound .
Comparison to Related Compounds
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid shares structural similarities with several related compounds, but also has distinctive features that set it apart.
Comparison with 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid
One closely related compound is 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid (CAS: 154775-43-6), which differs by the absence of an oxygen atom between the piperidine ring and the propanoic acid chain.
Property | 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid | 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid |
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CAS Number | 773099-94-8 | 154775-43-6 |
Molecular Formula | C₁₃H₂₃NO₅ | C₁₃H₂₃NO₄ |
Molecular Weight | 273.33 g/mol | 257.33 g/mol |
Key Structural Difference | Contains an oxygen linkage between piperidine and propanoic acid | Direct attachment of propanoic acid to piperidine ring |
The presence or absence of the oxygen linkage affects the flexibility, spatial arrangement, and potentially the reactivity of these compounds .
Comparison with 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
Another related compound is 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid (CAS: 952486-65-6), which differs by having a 2-carbon propanoic acid chain rather than a 3-carbon chain.
Property | 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid | 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
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CAS Number | 773099-94-8 | 952486-65-6 |
Molecular Formula | C₁₃H₂₃NO₅ | C₁₃H₂₃NO₅ |
Molecular Weight | 273.33 g/mol | 273.33 g/mol |
Key Structural Difference | 3-carbon propanoic acid chain | 2-carbon propanoic acid chain |
Despite having the same molecular formula and molecular weight, the difference in the position of the carboxylic acid group can significantly affect the chemical properties and applications of these compounds .
Industrial and Research Applications
The industrial and research applications of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid extend beyond its use as a synthetic intermediate, encompassing various specialized fields.
Pharmaceutical Industry
In the pharmaceutical industry, this compound serves as a valuable building block for the synthesis of complex drug molecules. Its protected piperidine structure, combined with the carboxylic acid functionality, makes it particularly useful in the development of:
The compound's structural features allow for the creation of molecules with specific three-dimensional arrangements, which can be crucial for biological activity and target selectivity.
Research Applications
In research settings, 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is used to:
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Develop new synthetic methodologies
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Create chemical probes for studying biological systems
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Synthesize libraries of compounds for high-throughput screening
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Explore structure-activity relationships in drug discovery programs
These applications highlight the versatility and importance of this compound in advancing both basic and applied research.
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